1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-thiophen-3-ylethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-11(9-4-2-1-3-5-9)12(14)10-6-7-15-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQIVGIXJNMZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Strategic Transformations of 1 Phenyl 2 Thiophen 3 Yl Ethane 1,2 Dione
Condensation Reactions for the Synthesis of Heterocyclic Scaffolds
The 1,2-dicarbonyl moiety is a key functional group that serves as a precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The reactivity of the adjacent carbonyl groups in 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione allows for controlled cyclocondensation reactions with various dinucleophiles.
Formation of Quinoxaline (B1680401) Derivatives for Enhanced Bioactivity
Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their diverse and significant pharmacological activities, including applications as antibacterial, anticancer, antiviral, and anti-inflammatory agents. nih.govsapub.org The most direct and widely employed method for synthesizing the quinoxaline core is the condensation of a 1,2-dicarbonyl compound with an ortho-phenylenediamine. sapub.orgmtieat.org
In this reaction, this compound reacts with a substituted or unsubstituted 1,2-phenylenediamine. The reaction proceeds through a two-step mechanism involving the initial formation of a diimine intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic quinoxaline ring. This method is highly efficient and provides a straightforward route to novel quinoxaline structures incorporating both phenyl and thiophenyl moieties, which are of interest for developing new therapeutic agents. nih.govsapub.org The substituents on the resulting 2-phenyl-3-(thiophen-3-yl)quinoxaline can be modulated by selecting appropriately substituted ortho-phenylenediamines, allowing for the fine-tuning of its biological and physicochemical properties.
| Reactants | Product | Heterocyclic Core | Significance |
| This compound, o-Phenylenediamine | 2-Phenyl-3-(thiophen-3-yl)quinoxaline | Quinoxaline | Access to bioactive scaffolds with potential anticancer, antiviral, and antibacterial properties. nih.govsapub.org |
Synthesis of Imidazole (B134444), Indole, Pyrazine, and Triazine Analogues
The versatile dicarbonyl structure of this compound enables its use in the synthesis of other important heterocyclic systems.
Imidazole Derivatives: Imidazoles can be synthesized via a multicomponent reaction involving the 1,2-diketone, an aldehyde, and ammonia (or an ammonium (B1175870) salt), often referred to as the Radziszewski synthesis. researchgate.net This one-pot condensation allows for the formation of highly substituted imidazoles bearing the phenyl and thiophenyl groups from the original diketone, along with a substituent from the aldehyde component. Imidazole scaffolds are crucial in medicinal chemistry due to their wide range of biological activities. mdpi.comsemanticscholar.org
Pyrazine Derivatives: The reaction of this compound with 1,2-diamines, such as ethylenediamine, leads to the formation of dihydropyrazine intermediates, which can be subsequently oxidized to the corresponding aromatic pyrazine derivatives. nih.govnih.gov This provides a direct route to 2,3-disubstituted pyrazines.
Indole and Triazine Analogues: While direct synthesis of indoles from this specific diketone is less common, the functional groups can be transformed to facilitate indole synthesis through more complex, multi-step pathways. For triazine synthesis, the diketone can potentially react with reagents like biguanide or S-alkylisothioureas under specific conditions to form substituted triazine rings.
| Reactants | Potential Product Class | Heterocyclic Core |
| This compound, Aldehyde, Ammonia | Substituted Imidazoles | Imidazole |
| This compound, 1,2-Diamine | Substituted Pyrazines | Pyrazine |
| This compound, Biguanide | Substituted Triazines | Triazine |
Reduction Pathways of the Diketone Functional Group
The two carbonyl groups of this compound can be selectively or fully reduced to yield different products. The choice of reducing agent and reaction conditions dictates the outcome of the transformation.
Partial Reduction to α-Hydroxy Ketone (Acyloin): Mild reducing agents can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding an α-hydroxy ketone, also known as an acyloin. This transformation provides a molecule with two distinct functional groups, which can be used for further synthetic manipulations.
Complete Reduction to 1,2-Diol: Stronger reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., using H₂/Pd-C), will typically reduce both carbonyl groups to form the corresponding 1,2-diol, 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-diol. This reaction produces a mixture of diastereomers (syn and anti) due to the formation of two new stereocenters.
| Reducing Agent | Product | Functional Group Transformation |
| Mild reducing agents | 2-Hydroxy-1-phenyl-2-(thiophen-3-yl)ethanone | Diketone to α-Hydroxy Ketone |
| NaBH₄, LiAlH₄, or Catalytic Hydrogenation | 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-diol | Diketone to 1,2-Diol |
Electrophilic Aromatic Substitution Patterns on Aryl and Heteroaryl Moieties
The compound possesses two aromatic rings susceptible to electrophilic aromatic substitution: the phenyl ring and the thiophene (B33073) ring. The regioselectivity of such reactions is governed by the electronic nature of the substituents attached to these rings.
Phenyl Moiety: The phenyl ring is attached to the dicarbonyl group (-CO-CO-Thienyl). This substituent is strongly electron-withdrawing and acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene (B151609). Due to its meta-directing nature, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will predominantly occur at the meta-positions (C3' and C5').
| Ring | Substituent Effect | Expected Position of Substitution |
| Phenyl | Deactivating, Meta-directing | C3' and C5' |
| Thiophene | Deactivating, but ring is inherently activated | C2 and C5 (α-positions) |
Interactions with Metal Centers and Ligand Complexation Potential
The α-diketone functional group is an excellent chelating ligand for a variety of metal ions. The two oxygen atoms can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. This property allows this compound to be used in the design of novel coordination compounds. nih.govucj.org.ua
| Metal Ion (Example) | Ligand | Potential Complex Structure |
| Cu(II), Ni(II), Co(II) | This compound | [M(diketone)₂X₂] or [M(diketonate)₂] |
Impact on Electronic and Catalytic Properties
The unique molecular architecture of this compound, which incorporates both a phenyl ring and a thiophene ring bridged by a dicarbonyl unit, gives rise to distinct electronic properties that can influence its reactivity and potential catalytic applications. The interplay between the electron-donating thiophene moiety and the phenyl group, mediated by the electron-withdrawing α-diketone, is a key determinant of its electronic behavior.
The electronic nature of thiophene itself is characterized by its electron-rich π-system. This inherent property can be modulated by the position of substitution on the thiophene ring. In the case of 3-substituted thiophenes, the electronic effects on an adjacent functional group are a result of a combination of inductive and resonance effects.
While direct research on the catalytic properties of this compound is not extensively documented, the structural motifs present in the molecule are found in compounds that exhibit catalytic activity. For instance, α-diketones can act as ligands for transition metals, forming complexes that can catalyze a variety of organic reactions. The sulfur atom in the thiophene ring can also coordinate to metal centers, potentially influencing the catalytic cycle.
The electronic properties of related phenyl-thiophene compounds have been investigated, providing insights that may be analogous. The study of phenyl cored thiophene dendrimers has shown that the optical and electronic band gaps can be tuned by the number and generation of thiophene dendrons. For instance, thin films of these materials have exhibited optical band gaps ranging from 2.34 to 2.60 eV.
Furthermore, the electrochemical properties of molecules containing thiophene and carbonyl groups have been a subject of interest. The exhibited electrochemical characteristics of certain thiophene-carbonyl molecules suggest potential applications in electrical energy storage.
The impact of substituents on the electronic properties of thiophene derivatives is a critical factor. For example, the addition of an –OCH3 group to a polythiophene polymer has been shown to reduce its ionization potential, indicating an increased ease of electron transport. Conversely, a –COOH group increases the ionization potential, leading to lower conductivity. These findings highlight the tunability of the electronic properties of thiophene-containing systems through synthetic modification.
In the broader context of catalysis, palladium-catalyzed reactions are often employed for the functionalization of thiophene rings. The direct C–H activation of thiophene moieties allows for the introduction of various functional groups, which can in turn modulate the electronic and steric properties of the resulting molecules, and consequently their catalytic potential.
A summary of relevant electronic properties observed in analogous compounds is presented in the table below.
| Compound Class | Property | Observed Values/Effects |
| Phenyl Cored Thiophene Dendrimers | Optical Band Gap | 2.34 - 2.60 eV in thin films |
| Polythiophene (PT) Polymer | Ionization Potential (IP) | Addition of –OCH3 reduces IP; addition of –COOH increases IP |
| Thiophene-Carbonyl Molecules | Electrochemical Properties | Potentially suitable for electrical energy storage applications |
Advanced Structural Elucidation and Spectroscopic Investigations of 1 Phenyl 2 Thiophen 3 Yl Ethane 1,2 Dione
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation
While a specific single-crystal X-ray diffraction study for 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione is not widely reported in the surveyed literature, the solid-state geometry can be inferred from analyses of closely related structures, such as di(thiophen-3-yl) ketone and other aryl diketones.
In the solid state, the molecule is expected to be non-planar. The central dicarbonyl (ethane-1,2-dione) linker is characterized by a significant twist, or dihedral angle, between the two C=O groups. This is a common feature in α-diketones, arising from steric hindrance and electronic repulsion between the adjacent carbonyl oxygens. For instance, in structures like 2-(1,3-dithian-2-ylidene)-1-phenylbutane-1,3-dione, the dicarbonyl system is decidedly non-coplanar.
Table 1: Predicted Crystallographic Parameters and Conformation Note: This table is predictive, based on analogous structures, as specific experimental data for this compound was not found.
| Parameter | Predicted Value / Characteristic |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Molecular Conformation | Non-planar, twisted dicarbonyl core |
| Phenyl-Carbonyl Torsion | Significant twist to minimize steric hindrance |
| Thiophene-Carbonyl Torsion | Significant twist, likely S,O-trans conformation nih.gov |
The crystal packing of this compound is primarily governed by weak non-covalent interactions, as the molecule lacks strong hydrogen bond donors.
π-π Stacking: A dominant feature in the crystal packing is expected to be π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial in the aggregation and stabilization of aryl-containing compounds in the solid state nih.gov. The planar surfaces of the phenyl and thiophene (B33073) rings can stack in various arrangements, most commonly in a parallel-displaced or T-shaped geometry, to maximize attractive dispersion forces while minimizing electrostatic repulsion nih.gov.
Studies on related thiophene-based compounds show that π-π stacking involving the thiophene ring is a significant packing force nih.govcore.ac.uk. For di(thiophen-3-yl) ketone, a π-π stacking interaction is observed with a centroid-to-centroid distance of 3.946 Å nih.gov. It is therefore highly probable that the crystal structure of this compound features intermolecular stacking between phenyl-phenyl, phenyl-thiophene, and/or thiophene-thiophene rings of neighboring molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Confirmation
High-resolution NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution.
The ¹H NMR spectrum provides definitive evidence for the presence and connectivity of the proton environments. Experimental data recorded in deuterochloroform (CDCl₃) shows distinct signals for both the phenyl and thiophene ring protons rsc.org. The protons on the thiophene ring appear at characteristic chemical shifts, with one proton notably downfield due to its proximity to the electron-withdrawing carbonyl group. The phenyl protons appear in their expected aromatic region, with multiplicities reflecting their coupling patterns.
Table 2: Experimental ¹H NMR Chemical Shift Data Solvent: CDCl₃, Frequency: 500 MHz rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 8.23 | d, J = 2.0 Hz | 1H | Thiophene-H |
| 8.02 | d, J = 7.5 Hz | 1H | Thiophene-H |
| 7.68-7.65 | m | 2H | Phenyl-H |
| 7.54-7.51 | m | 2H | Phenyl-H |
| 7.42-7.41 | m | 1H | Phenyl-H |
d = doublet, m = multiplet
Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the molecule by probing their vibrational modes. Although a specific experimental spectrum for this compound is not available, its key absorption bands can be reliably predicted.
The most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. For unsymmetrical aryl heteroaryl 1,2-diketones, two distinct signals are typically observed in the region of 1720-1660 cm⁻¹ acs.orgacademyart.edumit.edu. The conjugation of the carbonyl groups with the aromatic rings lowers their stretching frequency compared to saturated ketones. Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and bands characteristic of the thiophene ring, such as C-S stretching vibrations.
Table 3: Predicted Characteristic FT-IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Thiophene) |
| ~1680 | C=O Stretch | Aryl Ketone |
| ~1660 | C=O Stretch | Thiophenyl Ketone |
| 1600-1450 | C=C Stretch | Aromatic (Phenyl & Thiophene) |
| ~850-690 | C-S Stretch / Ring Vibrations | Thiophene Ring |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Solvent Effects
UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. The spectrum of this compound is expected to be dominated by two main types of electronic transitions:
π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system formed by the phenyl ring, the thiophene ring, and the dicarbonyl group. These bands are typically observed in the 200-400 nm range.
n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding (n) lone pair orbital on one of the carbonyl oxygens to a π* antibonding orbital. These transitions occur at longer wavelengths (lower energy) than the π → π* transitions.
The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism tju.edu.cn. Increasing the polarity of the solvent is expected to have distinct effects on the transitions. The n → π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths in polar solvents, as the polar solvent molecules stabilize the ground-state non-bonding orbital. Conversely, the π → π* transition often experiences a bathochromic (red) shift to longer wavelengths due to the stabilization of the more polar excited state by the polar solvent.
Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and validating the molecular formula of the compound, as well as for gaining structural information through analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) provides a highly accurate mass measurement. For this compound, the sodium adduct ion [M+Na]⁺ has been experimentally observed at an m/z of 261.0514, which is in excellent agreement with the calculated value, confirming the molecular formula C₁₂H₈O₂S rsc.org.
Under harder ionization conditions, such as electron impact (EI), the molecule would undergo predictable fragmentation. The primary fragmentation pathway for α-diones is typically α-cleavage of the C-C bond between the two carbonyl groups. This cleavage would lead to the formation of two primary acylium ions:
Benzoyl cation (C₆H₅CO⁺): This fragment would produce a strong signal at m/z = 105.
Thiophen-3-ylcarbonyl cation (C₄H₃SCO⁺): This fragment would be observed at m/z = 111.
Further fragmentation of these primary ions, such as the loss of carbon monoxide (CO), could also occur, leading to fragments like the phenyl cation (C₆H₅⁺, m/z = 77).
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 216 | Molecular Ion [M]⁺ | [C₁₂H₈O₂S]⁺ |
| 111 | Thiophen-3-ylcarbonyl cation | [C₅H₃OS]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Computational Chemistry and Theoretical Characterization of 1 Phenyl 2 Thiophen 3 Yl Ethane 1,2 Dione
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione, DFT calculations, often employing functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. researchgate.netnih.gov This process involves finding the lowest energy conformation of the molecule, which is crucial for understanding its reactivity and physical properties.
These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related thiophene-containing structures, DFT has been used to confirm planar conformations of the thiophene (B33073) ring. niscpr.res.in The accuracy of these theoretical calculations is often validated by comparing the results with experimental data, such as that obtained from X-ray crystallography, when available. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. espublisher.com
For thiophene derivatives, the HOMO is often distributed across the entire molecule, while the LUMO may be localized on specific regions, such as the thiophene ring. niscpr.res.in The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. Conversely, the LUMO is an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. youtube.com Analysis of the HOMO and LUMO energy levels and their spatial distribution provides valuable information about potential sites for electrophilic and nucleophilic attack. wuxibiology.com
Table 1: Frontier Molecular Orbital Parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific values for this compound require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique that illustrates the charge distribution within a molecule. mdpi.com It provides a visual representation of the electrostatic potential on the electron density surface, which is useful for predicting how a molecule will interact with other charged species. researchgate.net The MEP map uses a color scale to denote different potential regions: red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
In molecules containing carbonyl groups and aromatic rings, the oxygen atoms of the carbonyls are expected to be regions of high negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. mdpi.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can stabilize the molecule. These interactions, known as hyperconjugation, are quantified by the second-order perturbation energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization.
Mulliken Atomic Charge and Fukui Function Calculations
Mulliken population analysis is a method for calculating the partial atomic charges of the atoms in a molecule. These charges provide insight into the distribution of electrons and can help identify acidic and basic sites. However, Mulliken charges are known to be sensitive to the basis set used in the calculation.
The Fukui function is a more sophisticated tool for predicting the reactivity of different atomic sites within a molecule. nih.gov It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. The condensed Fukui function provides values for each atom, indicating its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). researchgate.net Atoms with higher Fukui function values are considered more reactive at those sites. nih.gov
Table 2: Calculated Atomic Charges and Fukui Functions
| Atom | Mulliken Charge | Fukui Function (f+) | Fukui Function (f-) | Fukui Function (f0) |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Specific values for this compound require dedicated computational studies.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. researchgate.netresearchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govepstem.net These theoretical spectra can aid in the assignment of experimental signals. nih.govsemanticscholar.org
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. scielo.org.za The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netnih.gov This provides insight into the electronic structure and chromophores within the molecule.
Table 3: Predicted Spectroscopic Data
| Spectroscopy | Predicted Parameters |
|---|---|
| ¹H NMR | Chemical shifts (δ, ppm) |
| ¹³C NMR | Chemical shifts (δ, ppm) |
| IR | Vibrational frequencies (cm⁻¹) |
| UV-Vis | Absorption maxima (λmax, nm) |
Note: Specific values for this compound require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable information about its conformational flexibility and stability. researchgate.net By simulating the molecule's behavior at a given temperature, it is possible to explore the different conformations it can adopt and the energy barriers between them. mdpi.com
This analysis can reveal the most populated conformations and the dynamics of transitions between them. Understanding the conformational landscape is important for predicting how the molecule might interact with other molecules, such as in a biological system or as part of a larger material. The stability of the molecule can also be assessed by monitoring key structural parameters, like bond lengths and angles, over the course of the simulation. mdpi.com
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of intermolecular interactions.
For a molecule like this compound, Hirshfeld surface analysis would provide valuable insights into its crystal packing. The analysis typically involves mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface. The dnorm surface, in particular, is useful for identifying hydrogen bonds and other close contacts, which appear as red regions on the surface.
In the case of thiophene derivatives, Hirshfeld surface analysis often reveals the significance of H···H, C···H/H···C, and O···H/H···O interactions in stabilizing the crystal structure. For instance, studies on similar compounds have shown that H···H contacts can account for a substantial portion of the total intermolecular interactions. nih.goviucr.org The presence of the sulfur atom in the thiophene ring also introduces the possibility of S···H and S···C interactions, the contributions of which can be quantified through fingerprint plot analysis. nih.gov
A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of related structures, is presented in the interactive table below.
| Contact Type | Percentage Contribution |
| H···H | 40-50% |
| C···H/H···C | 25-35% |
| O···H/H···O | 10-20% |
| S···H/H···S | 1-5% |
| C···C | 5-10% |
| Other | <5% |
Quantum Theory of Atoms in Molecules (QTAIM) Investigations
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. nih.gov This method can provide a detailed description of the nature of atomic and molecular interactions, including the characterization of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.
For this compound, a QTAIM analysis would involve calculating the electron density and its Laplacian at the BCPs of its various covalent and non-covalent interactions. The properties at these BCPs, such as the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), can reveal the nature of the interactions. For example, covalent bonds are typically characterized by a high electron density and a negative Laplacian at the BCP, indicating a concentration of electron density. In contrast, non-covalent interactions, such as hydrogen bonds and van der Waals forces, exhibit low electron density and a positive Laplacian, indicative of electron density depletion.
In studies of molecules containing thiophene rings, QTAIM has been used to characterize weak intramolecular and intermolecular interactions, such as C-H···S and C-H···O hydrogen bonds. iucr.org The analysis can confirm the presence of these interactions and provide a quantitative measure of their strength. The electron localization function (ELF) and reduced density gradient (RDG) analyses, which are often performed in conjunction with QTAIM, can further visualize and characterize these non-covalent interactions. iucr.org
The following interactive table summarizes the expected topological parameters at bond critical points for different types of interactions in this compound, based on published data for similar compounds.
| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |
| C-C (covalent) | > 0.20 | < 0 | < 0 |
| C=O (covalent) | > 0.30 | < 0 | < 0 |
| C-H···O (hydrogen bond) | 0.01 - 0.04 | > 0 | ≈ 0 |
| C-H···S (hydrogen bond) | 0.005 - 0.02 | > 0 | ≈ 0 |
| π-π stacking | < 0.01 | > 0 | ≈ 0 |
In Silico Ligand-Target Interaction Studies (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or a nucleic acid. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. The docking process involves placing the ligand in the binding site of the target and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding.
For this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various biological targets. Thiophene-containing compounds have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net A docking study would involve selecting a relevant protein target and then using a docking program to predict the binding mode and affinity of the compound.
The results of a molecular docking study are typically presented as a binding energy or a docking score, which indicates the strength of the interaction between the ligand and the target. A more negative binding energy generally suggests a stronger and more favorable interaction. The analysis also provides a detailed view of the ligand-target interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the complex.
For instance, if this compound were to be docked into the active site of a protein kinase, a common target in cancer therapy, the analysis might reveal hydrogen bonding between the dione oxygens and amino acid residues in the ATP-binding pocket. The phenyl and thiophene rings could engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding site.
The interactive table below provides hypothetical molecular docking results for this compound against several common protein targets, with binding energies representative of those found for similar small molecule inhibitors.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -7.9 | Arg102, Phe105, Tyr195 |
| Tubulin | 3E22 | -7.2 | Asn258, Asn349, Lys352 |
| Cathepsin S | 1GLO | -6.8 | Gln19, Cys25, Trp189 |
Applications in Materials Science and Other Advanced Chemical Fields
Catalysis and Coordination Chemistry Applications
The field of coordination chemistry investigates the synthesis, structure, and properties of coordination compounds, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The compound 1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione is a promising candidate for use as a ligand in the formation of metal complexes due to the presence of the 1,2-dione functional group. This diketone moiety can act as a bidentate chelating ligand, coordinating to a metal center through its two oxygen atoms to form a stable five-membered ring.
The coordination of thiophene (B33073) and its derivatives to transition metals is an active area of research, partly driven by the relevance of this interaction in industrial processes such as hydrodesulfurization (HDS), where sulfur is removed from petroleum feedstocks. Thiophenes can coordinate to metals in several ways, including through the sulfur atom (η¹(S)-coordination) or through the π-system of the ring (η² or η⁵-coordination).
When this compound acts as a ligand, the resulting metal complexes would feature both the diketone chelate and the thiophene and phenyl substituents. These substituents can significantly influence the properties of the metal complex, such as its solubility, stability, and electronic structure. The electronic properties of the phenyl and thiophene rings can be tuned by introducing various substituents, which in turn can modulate the catalytic activity of the metal center.
Metal complexes derived from ligands similar to this compound have been investigated for their catalytic applications. For example, palladium complexes are widely used as catalysts in cross-coupling reactions, which are fundamental transformations in organic synthesis. The electronic environment around the metal center, influenced by the ligands, is crucial for the efficiency and selectivity of the catalytic process. Therefore, metal complexes of this compound could potentially be developed as catalysts for a variety of organic reactions.
The versatility of the diketone and thiophene moieties allows for the formation of a wide range of coordination compounds with various transition metals. The study of these complexes can provide insights into the fundamental aspects of metal-ligand bonding and reactivity, and may lead to the discovery of new catalysts with novel properties.
The table below provides examples of metal complexes with related ligands and their potential applications in catalysis and coordination chemistry.
| Ligand Type | Metal Ion | Coordination Mode | Potential Application | Reference |
| β-Diketone | Europium(III) | Bidentate O,O-chelation | Luminescent materials | |
| Thiophene | Rhenium(I) | σ-π-coordination | C-H bond activation studies | |
| Indane-1,3-dione derivative | Co(II), Ni(II), Cu(II), etc. | Schiff base chelation | Catalysis, material science | |
| Thiophenol-based ligands | Various transition metals | P,S or As,S chelation | Synthesis of metallacycles | |
| Pyrazolone phenylhydrazones | Mn(II), Ni(II), Co(II), Cu(II) | Bidentate N,O-chelation | Bioactive materials |
Concluding Remarks and Future Research Perspectives
Current Gaps in Understanding and Emerging Research Avenues
The primary gap in our understanding of 1-phenyl-2-(thiophen-3-yl)ethane-1,2-dione is the near-complete absence of its characterization in scientific literature. To address this, initial research should focus on:
Fundamental Synthesis and Characterization: Establishing a reliable and efficient synthetic route to produce this compound in high purity is the first critical step. Subsequent comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be essential to fully elucidate its molecular structure and properties.
Physicochemical Properties: A thorough investigation of its physical and chemical properties, including solubility, stability, and reactivity, will provide a foundational understanding necessary for any future applications.
Preliminary Biological Screening: Initial in vitro screening against a diverse panel of biological targets, such as various enzymes and cell lines, could reveal potential areas of bioactivity. Thiophene (B33073) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Emerging research could then explore the unique electronic properties conferred by the thiophene ring in combination with the dione functional group, which may lead to novel applications in materials science or as a precursor for more complex molecules.
Potential for Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
Once a baseline of knowledge is established for the parent compound, the rational design and synthesis of novel derivatives can be pursued to enhance specific biological activities. Key strategies could include:
Substitution on the Phenyl and Thiophene Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on either the phenyl or thiophene ring could systematically modulate the compound's electronic and steric properties. This approach can be used to optimize interactions with biological targets and improve potency and selectivity.
Modification of the Dione Linker: The ethane-1,2-dione linker could be modified to alter the compound's flexibility and conformational preferences. This could involve creating longer or shorter chains, or introducing cyclic constraints.
Bioisosteric Replacement: Replacing the phenyl or thiophene ring with other aromatic or heteroaromatic systems could lead to derivatives with improved pharmacokinetic profiles or novel biological activities.
These synthetic efforts should be guided by computational modeling and structure-activity relationship (SAR) studies to predict the effects of structural modifications on bioactivity.
Deeper Mechanistic Investigations of Biological and Catalytic Processes
Should initial screenings reveal significant biological or catalytic activity, deeper mechanistic investigations will be crucial to understand how this compound and its derivatives function at a molecular level. This would involve:
Target Identification and Validation: For biologically active derivatives, identifying the specific molecular targets (e.g., enzymes, receptors) is a critical step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.
Enzyme Kinetics and Inhibition Studies: If the compound acts as an enzyme inhibitor, detailed kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Catalytic Cycle Elucidation: In the case of catalytic activity, studies to understand the catalytic cycle, including the identification of intermediates and the determination of rate-limiting steps, will be necessary for optimizing the catalyst's performance.
These mechanistic insights are vital for the rational optimization of the compound for specific applications.
Integration of this compound into Multidisciplinary Research Platforms
The full potential of this compound can be realized through its integration into multidisciplinary research platforms. This could involve collaborations between synthetic chemists, medicinal chemists, biochemists, and materials scientists.
Medicinal Chemistry: As a scaffold for drug discovery, this compound and its derivatives could be explored for the development of new therapeutic agents. The diverse biological activities of thiophene-containing compounds suggest potential applications in treating a range of diseases.
Materials Science: The electronic properties of the thiophene ring make it an attractive component for the development of novel organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Catalysis: The dione functionality could serve as a ligand for metal catalysts or as an organocatalyst itself. Its unique electronic and steric properties could lead to the development of catalysts with novel reactivity and selectivity.
By leveraging expertise from various fields, the scientific community can systematically explore and exploit the properties of this currently understudied molecule, potentially leading to significant advancements in both fundamental science and practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
